molecular formula C7H8N2O3 B8470414 5,6-dimethoxypyrazine-2-carbaldehyde

5,6-dimethoxypyrazine-2-carbaldehyde

Cat. No.: B8470414
M. Wt: 168.15 g/mol
InChI Key: NYVCZRDEXLQLNY-UHFFFAOYSA-N
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Description

5,6-dimethoxypyrazine-2-carbaldehyde is a heterocyclic organic compound characterized by a pyrazine ring substituted with methoxy groups at the 2 and 3 positions and a formyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxypyrazine-2-carbaldehyde typically involves the reaction of 2,3-dimethoxypyrazine with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where 2,3-dimethoxypyrazine reacts with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5 position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5,6-dimethoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2,3-Dimethoxy-5-carboxypyrazine.

    Reduction: 2,3-Dimethoxy-5-hydroxymethylpyrazine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-dimethoxypyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-dimethoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy groups may also influence the compound’s lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

    2,3-Dimethoxy-5-methylpyrazine: Similar structure but with a methyl group instead of a formyl group.

    2,3-Dimethoxy-5-nitropyrazine: Contains a nitro group at the 5 position instead of a formyl group.

    2,3-Dimethoxy-5-aminopyrazine: Features an amino group at the 5 position.

Uniqueness: 5,6-dimethoxypyrazine-2-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets and can be further modified to create a variety of derivatives with tailored properties .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5,6-dimethoxypyrazine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O3/c1-11-6-7(12-2)9-5(4-10)3-8-6/h3-4H,1-2H3

InChI Key

NYVCZRDEXLQLNY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1OC)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4.85 gm of 2-bromo 5,6-dimethoxypyrazine in 80 ml of dry ether under N2 at -35° C. was added dropwise 14.5 ml of n butyllithium (1.6 N in hexanes). After stirring for 0.5 hours at -35° C. 5.74 ml of dry DMF was added dropwise to the reaction mixture. This dark brown homogeneous solution was stirred at -20° C. for 1 hour and at 25° C. for 0.5 hours, then was quenched with an aqueous solution of NH4Cl. The reaction mixture was extracted with methylene chloride, and the organic fractions were washed with water, brine and dried over MgSO4, and filtered and evaporated to give a red oil. Chromatography on a short silica gel column provided 1.5 gm of a mixture of the title aldehyde and its hydrate which was used without further purification.
[Compound]
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4.85 gm of 2-bromo-5,6-dimethoxypyrazine in 80 ml of dry ether under N2 at -35° C. was added dropwise 14.5 ml of n butyllithium (1.6N in hexanes). After stirring for 0.5 hours at -35° C. 5.74 ml of dry DMF was added dropwise to the reaction mixture. This dark brown homogeneous solution was stirred at -20° C. for 1 hour and at 25° C. for 0.5 hours, then was quenched with an aqueous solution of NH4Cl. The reaction mixture was extracted with methylene chloride, and the organic fractions were washed with water, brine and dried over MgSO4, and filtered and evaporated to give a red oil. Chromatography on a short silica gel column provided the title aldehyde and its hydrate which was used without further purification.
Quantity
4.85 g
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reactant
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0 (± 1) mol
Type
reactant
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80 mL
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solvent
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